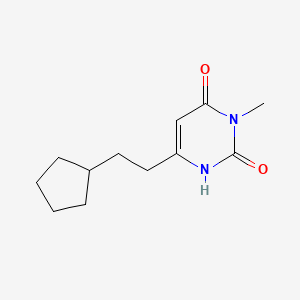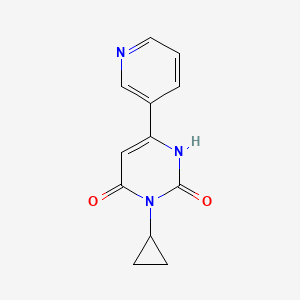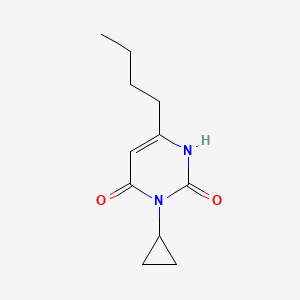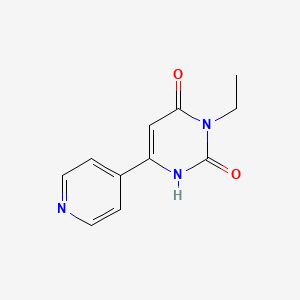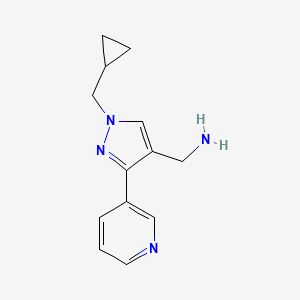
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have been incorporated into a variety of therapeutic agents. The compound also contains a pyridine ring, another important structure in medicinal chemistry, and a cyclopropyl group, which is a three-membered carbon ring .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The pyrazole and pyridine rings are aromatic, contributing to the compound’s stability. The cyclopropyl group is strained due to its small ring size, which can make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitrogen in the pyrazole and pyridine rings could act as a nucleophile in certain reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Ambient-Temperature Synthesis
A novel synthesis approach at ambient temperature for related compounds involves condensation reactions, highlighting efficient synthesis methods for pyrazole derivatives. This synthesis showcases the potential for creating diverse chemical entities with various applications in scientific research (Becerra, Cobo, & Castillo, 2021).
Catalytic Applications
The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrates their utility in catalysis. This work showcases the potential for these compounds in facilitating various chemical reactions, with good activity and selectivity in catalytic applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Potential Biological Activities
Antimicrobial and Anticancer Agents
Research on pyrazole derivatives, including compounds related to the specified chemical, has revealed their potential as antimicrobial and anticancer agents. Synthesis and characterization efforts have led to the identification of compounds with significant activity, offering a promising avenue for the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Anticonvulsant Properties
Another study on Schiff bases of 3-aminomethyl pyridine demonstrated potential anticonvulsant activity, illustrating the diverse biological activities that can be explored with pyrazole and pyridine derivatives (Pandey & Srivastava, 2011).
Antimycobacterial Activity
Nicotinic acid hydrazide derivatives, incorporating pyridine and pyrazole moieties, have been synthesized and shown to exhibit antimycobacterial activity, further demonstrating the potential of these compounds in addressing infectious diseases (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Propriétés
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-6-12-9-17(8-10-3-4-10)16-13(12)11-2-1-5-15-7-11/h1-2,5,7,9-10H,3-4,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLZJQFJWLSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



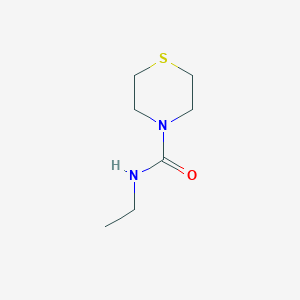
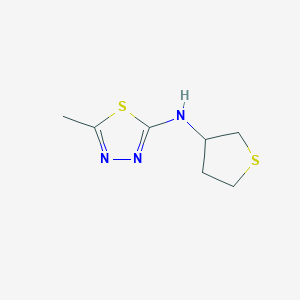

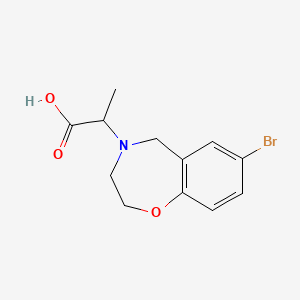
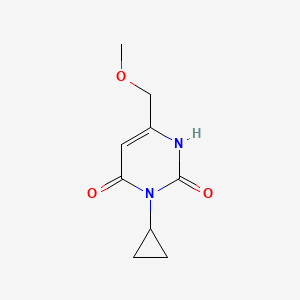
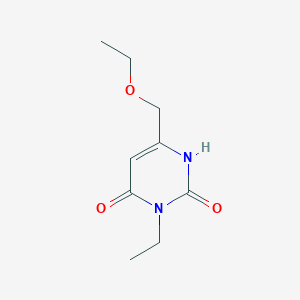
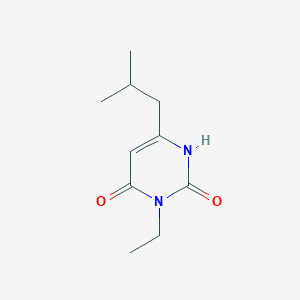


![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
